molecular formula C15H22O10 B1337515 3,4,6-TRI-O-ACETYL-A-D-GLUCOPYRANOSE 1,2-(METHYL ORTHOACETATE) CAS No. 3254-16-8

3,4,6-TRI-O-ACETYL-A-D-GLUCOPYRANOSE 1,2-(METHYL ORTHOACETATE)

Cat. No.: B1337515
CAS No.: 3254-16-8
M. Wt: 362.33 g/mol
InChI Key: AUVGRVGPAIFPSA-SPETUVNMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,6-TRI-O-ACETYL-A-D-GLUCOPYRANOSE 1,2-(METHYL ORTHOACETATE): is a derivative of glucose, a simple sugar that is a key source of energy for living organisms. This compound is characterized by the presence of acetyl groups at the 3, 4, and 6 positions of the glucose molecule, and a methyl orthoacetate group at the 1,2 position. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-TRI-O-ACETYL-A-D-GLUCOPYRANOSE 1,2-(METHYL ORTHOACETATE) typically involves the acetylation of glucose derivatives. One common method involves the reaction of glucose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the desired positions on the glucose molecule .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3,4,6-TRI-O-ACETYL-A-D-GLUCOPYRANOSE 1,2-(METHYL ORTHOACETATE) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, 3,4,6-TRI-O-ACETYL-A-D-GLUCOPYRANOSE 1,2-(METHYL ORTHOACETATE) is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of glycosides and other carbohydrate derivatives .

Biology and Medicine: This compound is utilized in the study of carbohydrate metabolism and enzyme interactions. It can be used to investigate the mechanisms of glycosylation and the role of specific enzymes in biological processes .

Industry: In the pharmaceutical industry, it is employed in the synthesis of drug molecules and as a precursor for the development of new therapeutic agents. It also finds applications in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3,4,6-TRI-O-ACETYL-A-D-GLUCOPYRANOSE 1,2-(METHYL ORTHOACETATE) involves its interaction with specific enzymes and molecular targets. The acetyl groups and the methyl orthoacetate moiety can influence the compound’s reactivity and binding affinity. These interactions can modulate enzymatic activity and affect various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: The presence of the methyl orthoacetate group at the 1,2 position distinguishes 3,4,6-TRI-O-ACETYL-A-D-GLUCOPYRANOSE 1,2-(METHYL ORTHOACETATE) from other acetylated glucose derivatives. This unique structural feature can impart different chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

[(3aR,5R,6R,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O10/c1-7(16)20-6-10-11(21-8(2)17)12(22-9(3)18)13-14(23-10)25-15(4,19-5)24-13/h10-14H,6H2,1-5H3/t10-,11-,12+,13-,14-,15?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVGRVGPAIFPSA-SPETUVNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C2C(O1)OC(O2)(C)OC)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]2[C@H](O1)OC(O2)(C)OC)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,6-TRI-O-ACETYL-A-D-GLUCOPYRANOSE 1,2-(METHYL ORTHOACETATE)
Reactant of Route 2
Reactant of Route 2
3,4,6-TRI-O-ACETYL-A-D-GLUCOPYRANOSE 1,2-(METHYL ORTHOACETATE)
Reactant of Route 3
Reactant of Route 3
3,4,6-TRI-O-ACETYL-A-D-GLUCOPYRANOSE 1,2-(METHYL ORTHOACETATE)
Reactant of Route 4
Reactant of Route 4
3,4,6-TRI-O-ACETYL-A-D-GLUCOPYRANOSE 1,2-(METHYL ORTHOACETATE)
Reactant of Route 5
Reactant of Route 5
3,4,6-TRI-O-ACETYL-A-D-GLUCOPYRANOSE 1,2-(METHYL ORTHOACETATE)
Reactant of Route 6
Reactant of Route 6
3,4,6-TRI-O-ACETYL-A-D-GLUCOPYRANOSE 1,2-(METHYL ORTHOACETATE)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.